

Application Notes and Protocols for Peptide Stapling Using Cbz-allylglycine

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Compound of Interest

Compound Name: (S)-2-
(((Benzyloxy)carbonyl)amino)pent-
4-enoic acid

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of N-Carboxybenzyl-allylglycine (Cbz-allylglycine) in peptide stapling. This technique is a powerful tool for constraining peptides into an α -helical conformation, thereby enhancing their biological activity, stability, and cell permeability. The information presented here is intended to guide researchers in the design, synthesis, and application of stapled peptides for targeting intracellular protein-protein interactions (PPIs), with a focus on the p53-MDM2 and Bcl-2 family interactions.

Introduction to Peptide Stapling

Peptide stapling is a strategy used in medicinal chemistry to stabilize the α -helical secondary structure of peptides.^[1] This is achieved by introducing a covalent cross-link between two amino acid side chains, effectively creating a "staple". All-hydrocarbon stapling, a common method, utilizes ring-closing metathesis (RCM) to connect two olefin-bearing unnatural amino acids.^[2] This conformational reinforcement can lead to several advantageous properties, including increased proteolytic resistance, enhanced target affinity, and improved cell penetration.^{[3][4]}

Cbz-allylglycine serves as a valuable building block for hydrocarbon stapling. The Cbz (Carboxybenzyl) protecting group for the N-terminus is orthogonal to the commonly used Fmoc

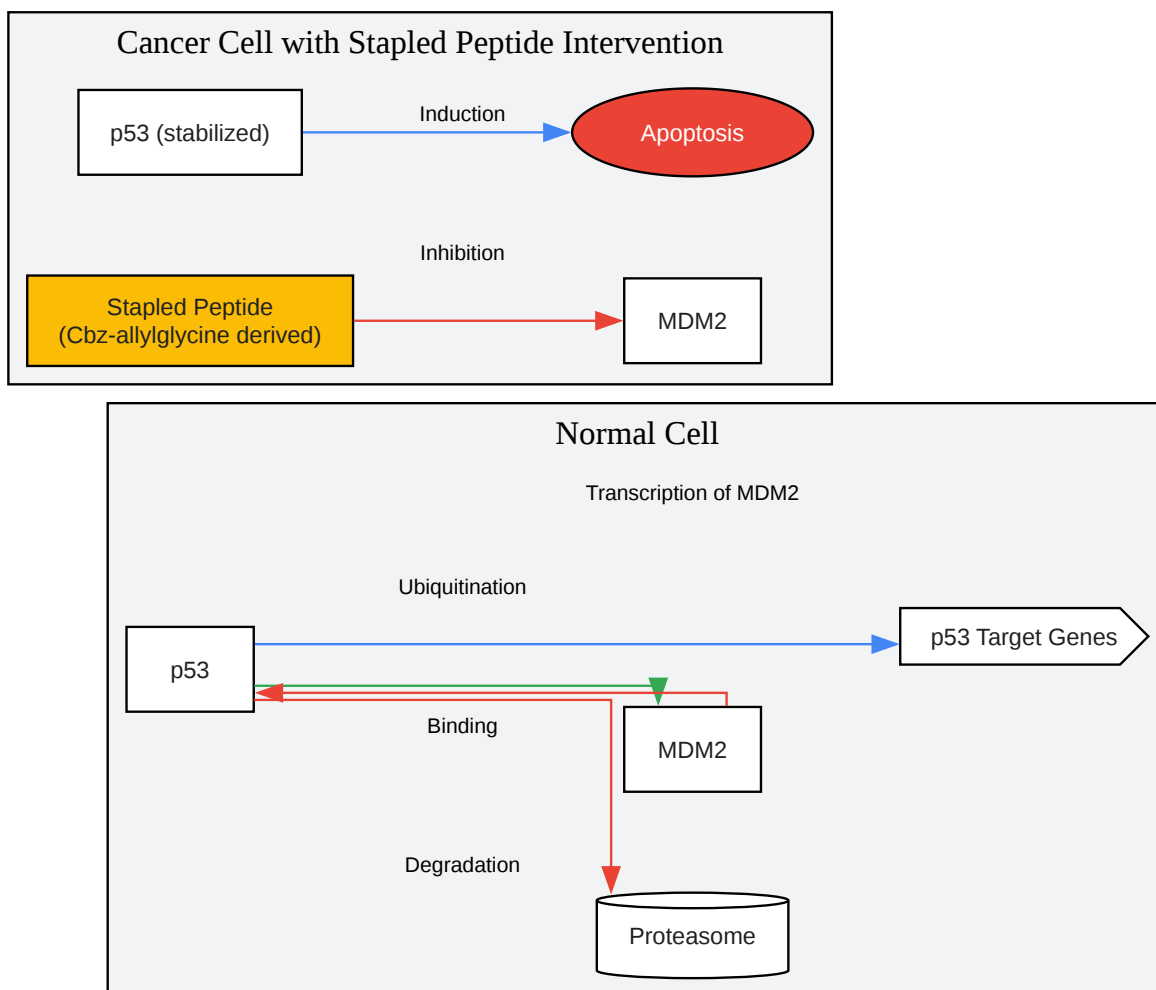
(Fluorenylmethyloxycarbonyl) protecting group for the α -amino group of other amino acids in the peptide sequence. This orthogonality allows for selective deprotection and manipulation during solid-phase peptide synthesis (SPPS).

Key Applications and Targeted Signaling Pathways

Stapled peptides are particularly effective at disrupting protein-protein interactions (PPIs) that are often considered "undruggable" with small molecules. Two well-studied examples are the p53-MDM2 and the Bcl-2 family interactions, both of which are critical regulators of apoptosis (programmed cell death).

The p53-MDM2 Signaling Pathway

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation. Its activity is tightly regulated by the E3 ubiquitin ligase MDM2, which binds to p53 and targets it for proteasomal degradation. In many cancers, MDM2 is overexpressed, leading to the inactivation of p53.^{[5][6]} Stapled peptides designed to mimic the p53 α -helix can bind to MDM2 with high affinity, disrupting the p53-MDM2 interaction, thereby stabilizing and activating p53.^[7] This activation can lead to cell cycle arrest and apoptosis in cancer cells.^{[8][9]}



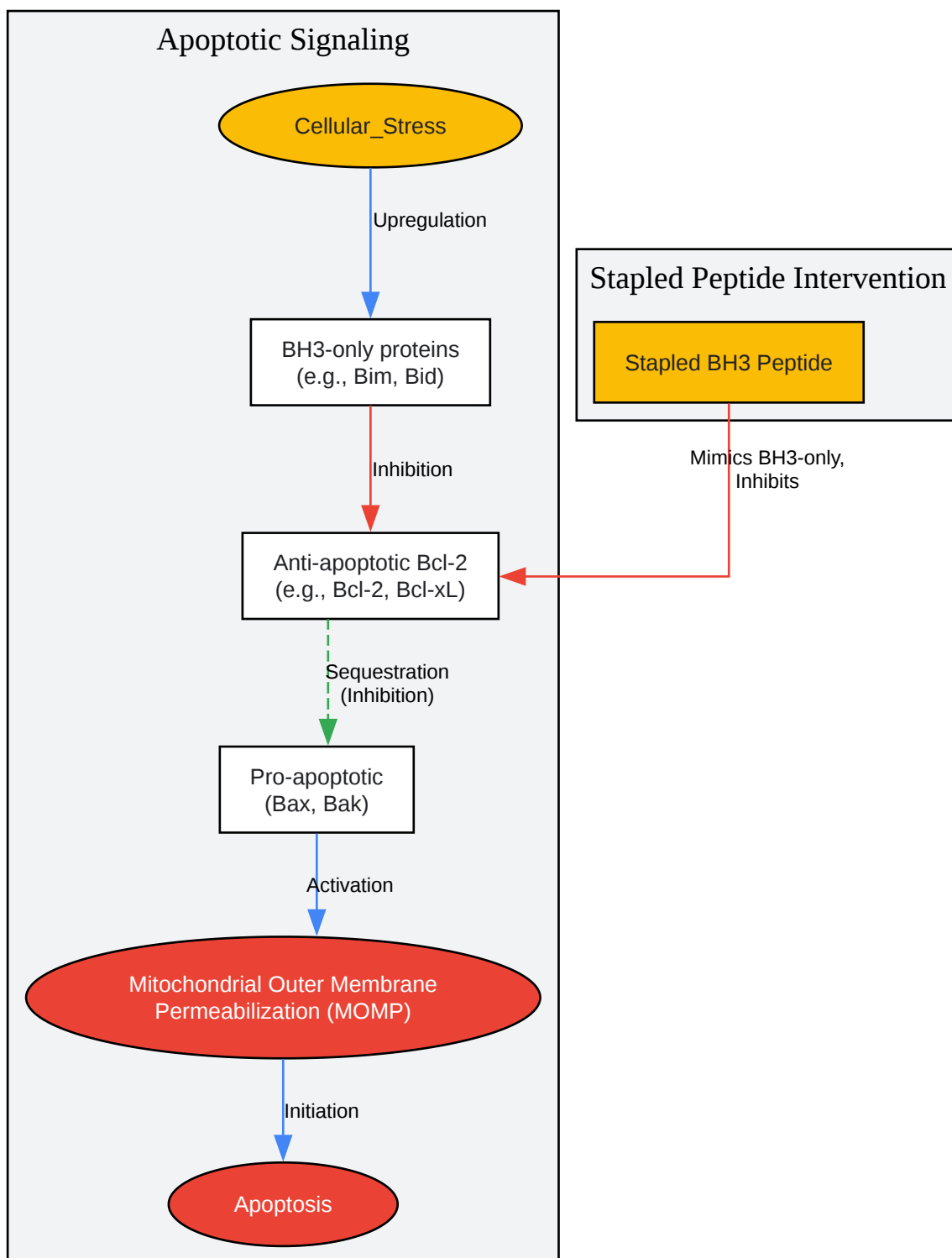
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p53-MDM2 signaling and stapled peptide inhibition.

The Bcl-2 Family Apoptosis Pathway

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[10][11] This family includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1).[12] In healthy cells, anti-apoptotic proteins sequester pro-apoptotic "BH3-only" proteins, preventing the activation of Bax and Bak.[13] During cellular stress, BH3-only proteins are upregulated and bind to the anti-apoptotic Bcl-2 members, releasing the pro-apoptotic activators.[14] This leads to mitochondrial outer membrane permeabilization (MOMP)

and subsequent cell death.[14] Stapled peptides mimicking the BH3 domain of pro-apoptotic proteins can bind to anti-apoptotic Bcl-2 proteins, thereby promoting apoptosis in cancer cells. [15]



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Bcl-2 family apoptosis pathway and stapled peptide action.

Quantitative Data on Stapled Peptides

The efficacy of peptide stapling can be quantified through various biophysical and cellular assays. The following tables summarize representative data from studies on stapled peptides, highlighting the improvements in key parameters compared to their linear counterparts.

Table 1: Comparison of α -Helicity

Peptide Stapling Method	Unstapled Helicity (%)	Stapled Helicity (%)	Fold Increase	Reference
Hydrocarbon (i, i+4)	30.3	60.8	2.0	[16]
Hydrocarbon (i, i+7)	44.7	81.4	1.8	[16]
Lactam (i, i+4)	Low	55.5	-	[17]
Thioether (i, i+4)	Low	23	-	[17]

Table 2: Comparison of Binding Affinity

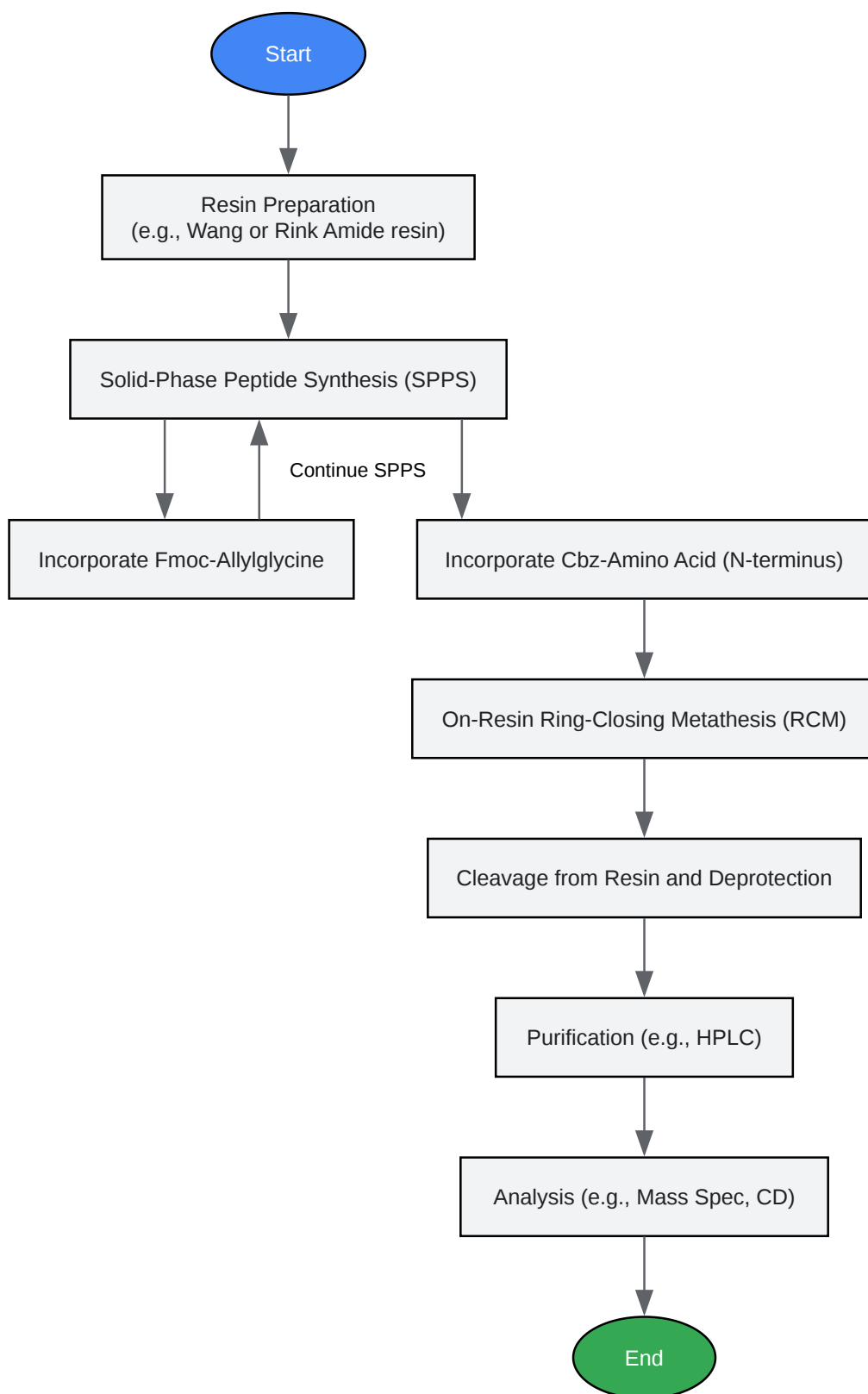
Target	Stapling Method	Unstapled Kd (nM)	Stapled Kd (nM)	Fold Improvement	Reference
MDM2	Lactam (i, i+4)	>1000	200-500	>2-5	[4]
MDM2	Hydrocarbon (i, i+7)	>1000	500-1000	>1-2	[4]
Bcl-xL	Hydrocarbon (i, i+7)	130	35	3.7	[18]

Table 3: Comparison of Cellular Uptake

Stapling Method	Relative Cellular Uptake	Factors Influencing Uptake	Reference
Hydrocarbon	Variable	Hydrophobicity, charge, staple position	[19] [20]
Lactam	Generally lower than hydrocarbon	Lower hydrophobicity	[21]
Unstapled (with olefinic aa)	Higher than stapled	Increased overall hydrophobicity	[19]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a stapled peptide using Cbz-allylglycine. The workflow involves solid-phase peptide synthesis (SPPS), on-resin ring-closing metathesis (RCM), and subsequent cleavage and purification.



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Workflow for stapled peptide synthesis.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide on a solid support using a combination of Fmoc and Cbz protecting groups.

Materials:

- Wang or Rink Amide resin
- Fmoc-protected amino acids
- Fmoc-allylglycine
- Cbz-protected amino acid for the N-terminus
- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
- Activator base: DIPEA (N,N-Diisopropylethylamine)
- Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
- Solvents: DMF, DCM (Dichloromethane), Methanol
- Reaction vessel with a sintered glass frit

Procedure:

- Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.[\[22\]](#)
- Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution. Agitate for 5 minutes. Drain and repeat for another 15 minutes. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).[\[23\]](#)
- Amino Acid Coupling:
 - In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

- Add DIPEA (6 eq.) and pre-activate for 1-2 minutes.
- Add the activated amino acid solution to the resin and agitate for 1-2 hours.
- Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling.
- Wash the resin with DMF (5x) and DCM (3x).
- Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating Fmoc-allylglycine at the desired positions for stapling.
- N-terminal Cbz-Amino Acid Coupling: For the final amino acid at the N-terminus, use the Cbz-protected amino acid in the coupling step (step 3).

Protocol 2: On-Resin Ring-Closing Metathesis (RCM)

This protocol describes the formation of the hydrocarbon staple on the resin-bound peptide.

Materials:

- Grubbs' first or second-generation catalyst
- Anhydrous, degassed 1,2-dichloroethane (DCE) or DCM
- Nitrogen or Argon atmosphere

Procedure:

- Resin Preparation: After the final coupling, wash the peptide-resin with DCM (5x) and swell in the reaction solvent (DCE or DCM) for 20 minutes.
- Catalyst Addition: Dissolve the Grubbs' catalyst (0.1-0.2 eq. relative to resin loading) in the reaction solvent to make a ~10 mM solution.^[2]
- Metathesis Reaction: Add the catalyst solution to the resin and agitate under an inert atmosphere at room temperature for 2-4 hours.^[2] A second addition of fresh catalyst may be required for complete conversion.

- Reaction Quenching and Washing: Drain the catalyst solution. Wash the resin extensively with the reaction solvent (5x), DMF (5x), and DCM (5x) to remove all traces of the ruthenium catalyst.[\[24\]](#)

Protocol 3: Peptide Cleavage and Deprotection

This protocol details the cleavage of the stapled peptide from the resin and the removal of side-chain and Cbz protecting groups.

Materials:

- Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.
- Cold diethyl ether
- For Cbz deprotection: Palladium on carbon (Pd/C), Hydrogen source (H₂ balloon or transfer hydrogenation reagent like ammonium formate)
- Solvent for hydrogenation: Methanol or Acetic Acid

Procedure:

- TFA Cleavage: Wash the resin with DCM and dry under vacuum. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[\[23\]](#)
- Peptide Precipitation: Filter the cleavage mixture into a cold diethyl ether solution to precipitate the crude peptide.
- Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice. Dry the crude peptide under vacuum.
- Cbz Deprotection (Hydrogenolysis):
 - Dissolve the crude peptide in methanol or acetic acid.
 - Add Pd/C catalyst (5-10 mol%).

- Stir the mixture under a hydrogen atmosphere (balloon) for 2-16 hours until the reaction is complete (monitored by HPLC-MS).
- Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
- Purification: Purify the deprotected stapled peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC. Assess the α -helicity using circular dichroism (CD) spectroscopy.

Conclusion

The use of Cbz-allylglycine in conjunction with Fmoc-based SPPS provides a robust and versatile method for the synthesis of hydrocarbon-stapled peptides. These conformationally constrained peptides are valuable tools for interrogating and inhibiting challenging protein-protein interactions. The protocols and data presented herein offer a comprehensive guide for researchers to design, synthesize, and evaluate stapled peptides for applications in chemical biology and drug discovery.

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